![molecular formula C9H10ClNO3S B2457994 1-[(4-クロロフェニル)スルホニル]アセトンオキシム CAS No. 882265-25-0](/img/structure/B2457994.png)
1-[(4-クロロフェニル)スルホニル]アセトンオキシム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)sulfonyl]acetone, oxime, also known as 4-chlorobenzylsulfonylacetone oxime, is an organic compound that belongs to the class of oximes. It is a white crystalline solid with a molecular formula of C7H7ClNO2S and a molecular weight of 201.6 g/mol. It is used in a variety of scientific applications, including synthesis, drug design, and medicinal chemistry. It is also used as a reagent in the synthesis of other compounds.
科学的研究の応用
作用機序
Target of Action
Oximes in general are known to interact with aldehydes or ketones, forming a new compound with the general formula rr’c=n−oh . In this formula, R represents an organic side-chain, which in this case would be the (4-Chlorophenyl)sulfonylacetone group.
Mode of Action
The mode of action of 1-[(4-Chlorophenyl)sulfonyl]acetone, oxime involves its interaction with its target molecules. The nitrogen atom in the oxime group acts as a nucleophile, reacting with the electrophilic carbon atom in the carbonyl group of the target molecule . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Oximes are known to be involved in various reactions in organic chemistry, including the formation of heterocycles . They can act as building blocks, internal oxidizing agents, and directing groups in the synthesis of various heterocycle scaffolds .
Result of Action
The result of the action of 1-[(4-Chlorophenyl)sulfonyl]acetone, oxime is the formation of a new compound through the reaction with its target molecule. This reaction is essentially irreversible, leading to the formation of an oxime .
Action Environment
The action of 1-[(4-Chlorophenyl)sulfonyl]acetone, oxime can be influenced by various environmental factors. For instance, the presence of an acid can catalyze the reaction, leading to the formation of the oxime . .
実験室実験の利点と制限
The advantages of using 1-[(4-Chlorophenyl)sulfonyl]acetone, oximeylsulfonylacetone oxime in lab experiments include its low cost, its availability in a wide range of concentrations, and its ease of use. Additionally, the oxime group of the compound is capable of forming a covalent bond with a substrate molecule, allowing it to catalyze the reaction of the substrate with another molecule. The limitations of using 1-[(4-Chlorophenyl)sulfonyl]acetone, oximeylsulfonylacetone oxime in lab experiments include its potential toxicity, its limited reactivity, and its low stability in the presence of light and heat.
将来の方向性
Future research on 1-[(4-Chlorophenyl)sulfonyl]acetone, oximeylsulfonylacetone oxime should focus on understanding its mechanism of action and its biochemical and physiological effects. Additionally, research should also focus on exploring new methods of synthesis, as well as developing new applications for the compound. Finally, research should also focus on exploring the potential toxicity and reactivity of the compound, as well as its stability in the presence of light and heat.
合成法
The most common method of synthesizing 1-[(4-Chlorophenyl)sulfonyl]acetone, oximeylsulfonylacetone oxime is by reacting 1-[(4-Chlorophenyl)sulfonyl]acetone, oximealdehyde with sodium hydroxide and sulfonyl chloride in aqueous solution. The reaction is carried out at room temperature and yields 1-[(4-Chlorophenyl)sulfonyl]acetone, oximeylsulfonylacetone oxime as a white crystalline solid. Other methods of synthesizing 1-[(4-Chlorophenyl)sulfonyl]acetone, oximeylsulfonylacetone oxime include the reaction of 1-[(4-Chlorophenyl)sulfonyl]acetone, oximealdehyde with sodium hydroxide and sulfonyl chloride in anhydrous ethanol, or the reaction of 1-[(4-Chlorophenyl)sulfonyl]acetone, oximealdehyde with sodium hydroxide and sulfonyl chloride in the presence of a catalytic amount of a Lewis acid.
特性
IUPAC Name |
(NE)-N-[1-(4-chlorophenyl)sulfonylpropan-2-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-7(11-12)6-15(13,14)9-4-2-8(10)3-5-9/h2-5,12H,6H2,1H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPQYVROJUUSHR-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CS(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/CS(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



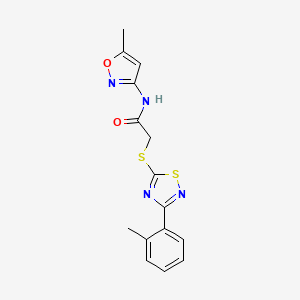
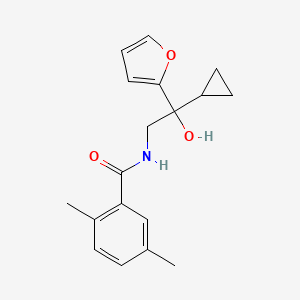
![(E)-4-(Dimethylamino)-N-methyl-N-[[1-methyl-5-(trifluoromethyl)imidazol-2-yl]methyl]but-2-enamide](/img/structure/B2457917.png)
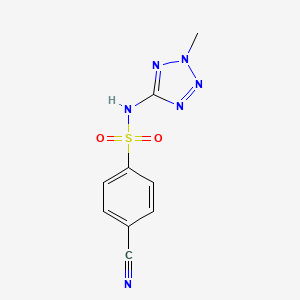
![3-ethyl 6-methyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2457921.png)
![N-tert-butyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2457922.png)
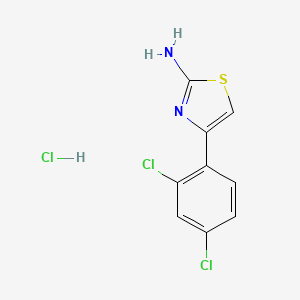
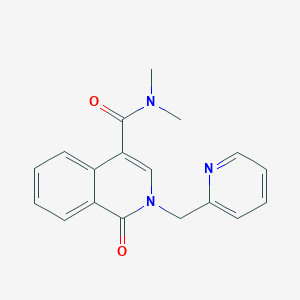
![3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2457929.png)
![3-Chloro-4-piperidin-1-yl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2457933.png)
![2-methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one](/img/structure/B2457934.png)
